O-(6-methoxypyridin-2-yl)hydroxylamine
CAS No.: 119809-47-1
Cat. No.: VC20833937
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119809-47-1 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | O-(6-methoxypyridin-2-yl)hydroxylamine |
| Standard InChI | InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3 |
| Standard InChI Key | GEMOBKGUIYIJAK-UHFFFAOYSA-N |
| SMILES | COC1=NC(=CC=C1)ON |
| Canonical SMILES | COC1=NC(=CC=C1)ON |
Introduction
Chemical Structure and Properties
Molecular Composition
O-(6-methoxypyridin-2-yl)hydroxylamine is characterized by a hydroxylamine group (-NHOH) directly connected to the 2-position of a pyridine ring that contains a methoxy substituent at the 6-position. This arrangement creates a compound with distinct chemical reactivity compared to simpler hydroxylamines or pyridine derivatives.
The compound bears structural similarity to o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine (C₇H₁₀N₂O₂, MW: 154.17 g/mol), differing primarily in the absence of a methylene (-CH₂-) spacer between the pyridine ring and the hydroxylamine moiety. The direct O-N bond to the pyridine ring in O-(6-methoxypyridin-2-yl)hydroxylamine creates distinct electronic properties that influence its chemical behavior.
Physical Characteristics
While specific physical data for O-(6-methoxypyridin-2-yl)hydroxylamine is limited in the provided research, related pyridine-hydroxylamine compounds typically present as crystalline solids with moderate solubility in organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane. The compound's solubility profile is influenced by both the polar hydroxylamine group and the aromatic pyridine ring with its methoxy substituent.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of O-(6-methoxypyridin-2-yl)hydroxylamine can be approached through adaptation of methods used for related N-(pyridin-2-yl)hydroxylamine derivatives. A primary synthetic route involves Pd(0)-catalyzed Buchwald-Hartwig cross-coupling amination reactions between appropriately substituted 2-halopyridines and O-protected hydroxylamines .
Medicinal Chemistry Applications
Structure-Activity Relationships
The positioning of the methoxy group at the 6-position of the pyridine ring in O-(6-methoxypyridin-2-yl)hydroxylamine may significantly influence its biological activity compared to unsubstituted or differently substituted analogues. The methoxy group can:
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Alter the electronic distribution across the pyridine ring
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Provide additional hydrogen bond acceptor capabilities
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Modify the compound's lipophilicity and membrane permeability
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Influence metabolic stability through blockage of potential oxidation sites
Synthetic Utility in Organic Chemistry
As a Synthetic Intermediate
O-(6-methoxypyridin-2-yl)hydroxylamine may serve as a valuable intermediate in the synthesis of more complex molecular architectures. The hydroxylamine moiety can participate in various transformations:
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Nucleophilic addition reactions
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Condensation with carbonyl compounds
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Participation in cycloaddition reactions
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Formation of oximes and related derivatives
Comparison with Related Reagents
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis would likely reveal a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of pyridine rings and hydroxylamine functionalities.
Comparative Analysis with Structurally Related Compounds
Structure-Property Relationships
O-(6-methoxypyridin-2-yl)hydroxylamine shares structural similarities with compounds that have been investigated for various applications. The table below compares key properties:
Pharmacological Implications
The specific substitution pattern in O-(6-methoxypyridin-2-yl)hydroxylamine would likely influence its pharmacological profile. The methoxy group at the 6-position can affect:
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Distribution and pharmacokinetic properties through modulation of lipophilicity
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Target binding through steric and electronic effects
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Metabolic stability by potentially blocking oxidative metabolism at that position
In related pyridine-containing compounds, substituents at the 6-position have demonstrated significant effects on biological activity, as evidenced by structure-activity relationship studies of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines .
Current Research Directions
Emerging Applications
Research into hydroxylamine derivatives continues to expand, with several potential applications relevant to O-(6-methoxypyridin-2-yl)hydroxylamine:
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Development of novel chemical libraries for high-throughput screening
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Investigation as building blocks for complex bioactive molecules
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Exploration as specialized reagents in asymmetric synthesis
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Potential application in targeted drug delivery systems
Challenges and Opportunities
Despite the potential utility of O-(6-methoxypyridin-2-yl)hydroxylamine, several challenges exist in its development and application:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive characterization of physical and chemical properties
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Detailed evaluation of biological activities
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Assessment of stability under various conditions
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